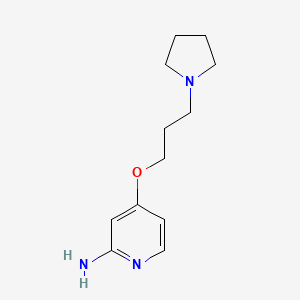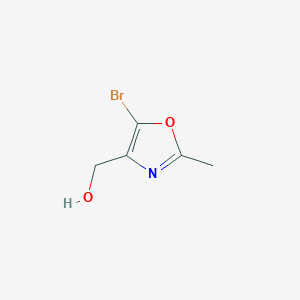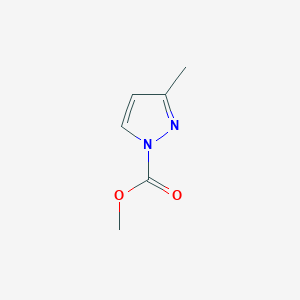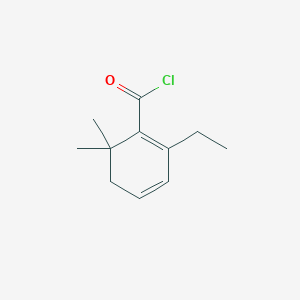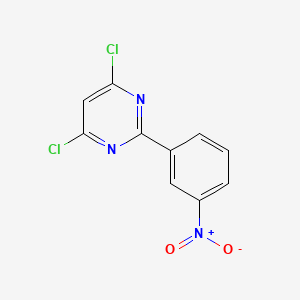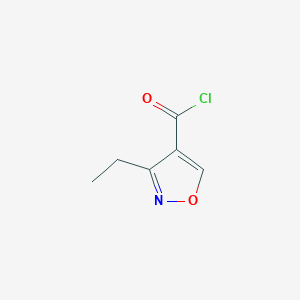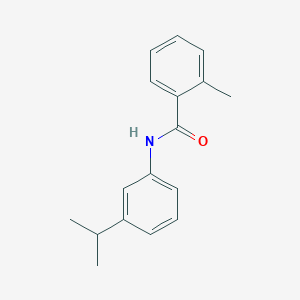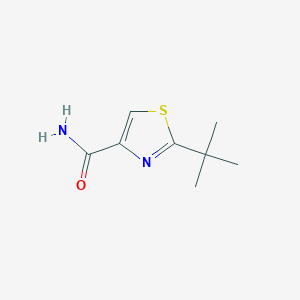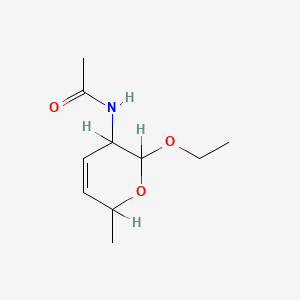
N-(2-Ethoxy-6-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethoxy-6-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide is a chemical compound with the molecular formula C11H19NO3 It is characterized by the presence of a pyran ring, which is a six-membered heterocyclic compound containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxy-6-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide typically involves the reaction of 2-ethoxy-6-methyl-3,6-dihydro-2H-pyran with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The product is then purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxy-6-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-Ethoxy-6-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-Ethoxy-6-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Ethoxy-3,6-dihydro-6-[(methylsulfonyl)oxy]methyl-2H-pyran-3-yl)acetamide
- 3,4-Dihydro-2H-pyran
- 2,3-Dihydro-4H-pyran
Uniqueness
N-(2-Ethoxy-6-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide is unique due to its specific structural features, such as the ethoxy and acetamide groups attached to the pyran ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
56248-08-9 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-(2-ethoxy-6-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide |
InChI |
InChI=1S/C10H17NO3/c1-4-13-10-9(11-8(3)12)6-5-7(2)14-10/h5-7,9-10H,4H2,1-3H3,(H,11,12) |
InChI Key |
ZAAWSHJVYXMWFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(C=CC(O1)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


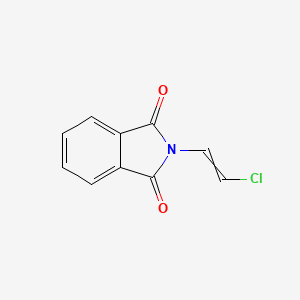


![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)

